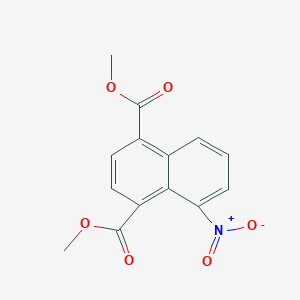
2-Methylprop-2-en-1-yl 3-methylbut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylprop-2-en-1-yl 3-methylbut-3-enoate is an organic compound with the molecular formula C10H16O2. It is an ester formed from the reaction of 2-methylprop-2-en-1-ol and 3-methylbut-3-enoic acid. This compound is known for its unique structural features, which include a double bond in both the alcohol and acid components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-2-en-1-yl 3-methylbut-3-enoate typically involves the esterification reaction between 2-methylprop-2-en-1-ol and 3-methylbut-3-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylprop-2-en-1-yl 3-methylbut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: 3-methylbut-3-enoic acid or 3-methylbut-3-enal.
Reduction: 2-methylprop-2-en-1-ol and 3-methylbut-3-en-1-ol.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylprop-2-en-1-yl 3-methylbut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylprop-2-en-1-yl 3-methylbut-3-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The double bonds in the structure may also interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbut-2-en-1-yl pivalate: Similar ester structure but with a different acid component.
Ethyl 2-methylbut-2-enoate: Similar ester but with an ethyl group instead of a 2-methylprop-2-en-1-yl group.
Uniqueness
2-Methylprop-2-en-1-yl 3-methylbut-3-enoate is unique due to its dual double bonds in both the alcohol and acid components, which confer distinct chemical reactivity and potential biological activities compared to other esters.
Propriétés
Numéro CAS |
63257-78-3 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-methylprop-2-enyl 3-methylbut-3-enoate |
InChI |
InChI=1S/C9H14O2/c1-7(2)5-9(10)11-6-8(3)4/h1,3,5-6H2,2,4H3 |
Clé InChI |
AVAGPMVJEFMGBU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(=O)OCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)
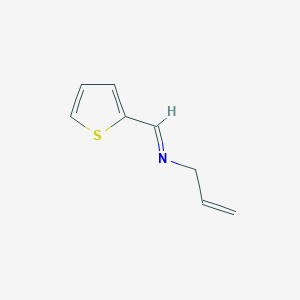

![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
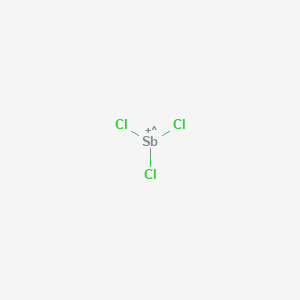
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)

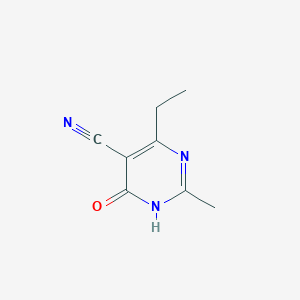
![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)

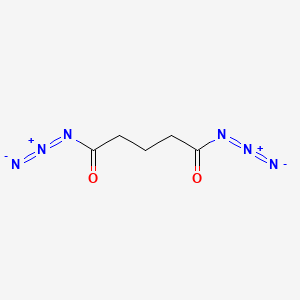
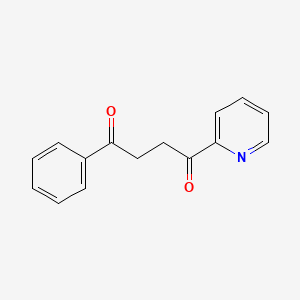
![5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B14490511.png)
